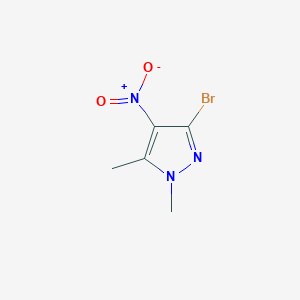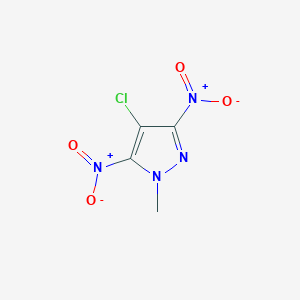
5-Bromo-2-chloro-3-methylthiopyridine
Descripción general
Descripción
5-Bromo-2-chloro-3-methylthiopyridine: is an organic compound with the molecular formula C6H5BrClNS . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylthiopyridine typically involves the halogenation and thiolation of pyridine derivatives. One common method includes the following steps:
Halogenation: Starting with 2-chloropyridine, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Thiolation: The brominated product is then subjected to thiolation using a methylthiolating agent like methylthiolate or dimethyl disulfide under basic conditions to introduce the methylthio group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-methylthiopyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products:
Substitution Products: Derivatives with different nucleophiles replacing bromine or chlorine.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand in Catalysis: Acts as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and electronic components, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-3-methylthiopyridine depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its activity is determined by its interaction with specific molecular targets, such as enzymes or receptors, where it can modulate their activity through binding and subsequent conformational changes.
Comparación Con Compuestos Similares
5-Bromo-2-chloropyridine: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-Bromo-2-chloro-3-nitropyridine: Contains a nitro group instead of a methylthio group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-fluoropyridine: Substitutes the methylthio group with a fluorine atom, altering its electronic properties and reactivity.
Uniqueness: 5-Bromo-2-chloro-3-methylthiopyridine is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCNJXURGGQHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281503 | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887308-15-8 | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887308-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)


![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)


